molecular formula C21H24N2O4 B2651199 2-(4-ethoxyphenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941889-98-1

2-(4-ethoxyphenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2651199
CAS No.: 941889-98-1
M. Wt: 368.433
InChI Key: BBAIEBFJDAJOAH-UHFFFAOYSA-N
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Description

This compound features a central acetamide scaffold substituted with a 4-ethoxyphenyl group at the C2 position and a 4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl moiety at the N-position. The ethoxy and methoxy substituents likely improve lipophilicity and metabolic stability, making it a candidate for therapeutic applications such as CNS disorders or anti-proliferative agents .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-27-17-9-6-15(7-10-17)13-20(24)22-16-8-11-19(26-2)18(14-16)23-12-4-5-21(23)25/h6-11,14H,3-5,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAIEBFJDAJOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-ethoxyphenylacetic acid with appropriate reagents to form the desired acetamide derivative. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Scientific Research Applications

Research into the applications of 2-(4-ethoxyphenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has highlighted several promising areas:

Neuropharmacology

Preliminary studies suggest that compounds with similar structures may interact with sigma receptors, which are implicated in neuroprotection and cellular signaling. This interaction could potentially modulate calcium ion dynamics, influencing neurophysiological processes.

Anticancer Activity

Compounds featuring the phenoxy-N-arylacetamide scaffold have demonstrated anticancer properties. Research indicates that derivatives of this class can inhibit tumor growth and induce apoptosis in cancer cell lines . The unique combination of the ethoxy and methoxy groups may enhance the compound's efficacy against specific cancer types.

Anti-inflammatory and Analgesic Effects

Studies have shown that related compounds exhibit anti-inflammatory and analgesic activities. The presence of the pyrrolidinone moiety may contribute to these effects, making it a candidate for pain management therapies .

Antimicrobial Properties

The structural characteristics of this compound suggest potential antimicrobial activity. Similar compounds have been reported to exhibit broad-spectrum antimicrobial effects, making further investigation into this property worthwhile .

Case Studies

Several studies have reported on the biological activities of similar compounds:

  • Anticancer Activity : A study demonstrated that derivatives with a pyrrolidine ring exhibited selective cytotoxicity against breast cancer cell lines, suggesting that structural modifications could enhance therapeutic efficacy .
  • Neuroprotective Effects : Research indicated that certain analogs could protect neuronal cells from oxidative stress, highlighting their potential in treating neurodegenerative diseases.
  • Anti-inflammatory Studies : A series of experiments showed that compounds related to this class could significantly reduce inflammation markers in animal models, indicating their potential use in inflammatory disorders .

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Indazole-Based Acetamide Derivatives ()

Compounds such as 2-(4-ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b) share the 4-ethoxyphenyl acetamide backbone but replace the pyrrolidinone-containing phenyl group with an indazole ring. Key differences include:

  • Synthesis : The indazole analogs require multi-step coupling (e.g., Pd-catalyzed amination), whereas the target compound’s synthesis likely involves acid-catalyzed acylation of 2-oxopyrrolidin-1-yl precursors .

Table 1: Comparison with Indazole Analogs

Compound Core Structure Key Substituents Bioactivity
Target Compound Acetamide 4-Ethoxyphenyl, 2-oxopyrrolidin-1-yl Potential GABAA modulation
6b () Indazole-acetamide 4-Ethoxyphenyl, 2-fluoroaniline Anti-proliferative

5-Oxopyrrolidine Derivatives ()

Compounds like N-(4-(4-(3,5-dimethyl-1H-pyrazol-1-carbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (14) and 2-(2-oxopyrrolidin-1-yl)-N-pentyl-2-[4-(trifluoromethyl)phenyl]acetamide (4s) highlight the versatility of the pyrrolidinone group:

  • Structural Variations : The target compound uses a methoxy-phenyl group, whereas analogs in and feature trifluoromethylphenyl or pyridyl substituents, altering electronic properties and target selectivity .
  • Synthetic Routes: emphasizes acid-catalyzed acylation, while Ugi multicomponent reactions () enable rapid diversification of the pyrrolidinone-acetamide scaffold .

Table 2: Pyrrolidinone-Based Analogs

Compound R1 Substituent R2 Substituent Yield (%)
Target Compound 4-Methoxy-3-pyrrolidinone-phenyl 4-Ethoxyphenyl N/A
4s () 4-(Trifluoromethyl)phenyl Pentyl 41
14 () 3,5-Dimethylpyrazole Phenyl N/A

Morpholinone and Thiazolidinone Analogs ()

Compounds such as 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide () and thiazolidinone derivatives () demonstrate how oxygen- or sulfur-containing heterocycles influence activity:

  • Biological Targets: Thiazolidinones in show anti-inflammatory activity, contrasting with the GABAergic activity predicted for the target compound .

Biological Activity

2-(4-ethoxyphenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic organic compound belonging to the class of amides. Its unique structural features, including an ethoxy-substituted phenyl group and a pyrrolidinone moiety, suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Structural Overview

The chemical structure of the compound can be represented as follows:

C20H25N5O2\text{C}_{20}\text{H}_{25}\text{N}_{5}\text{O}_{2}

This structure includes:

  • Ethoxy group : Enhances lipophilicity and potential receptor interactions.
  • Pyrrolidinone moiety : Known for its role in modulating biological activity through receptor binding.

Preliminary studies indicate that compounds similar to 2-(4-ethoxyphenyl)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide may exhibit significant biological activities, particularly through interactions with sigma receptors. These receptors are implicated in various physiological processes, including neuroprotection and modulation of calcium ion dynamics within cells.

Binding Affinity Studies

Interaction studies focusing on this compound could involve assessing its binding affinity to sigma receptors or other biological targets. Techniques such as radiolabeled ligand binding assays or surface plasmon resonance can elucidate the binding characteristics and potential efficacy of the compound in modulating receptor activity.

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with structurally similar compounds to evaluate their biological activities. The following table summarizes key findings:

Compound NameStructural FeaturesBiological Activity
2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamideContains a methoxy group instead of ethoxyExhibits different biological activity due to substituent differences
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)acetamideLacks the ethoxy group entirelyAlters hydrophobic interactions and stability
2-(cyclopentylthio)-N-(4-methoxyphenyl)acetamideContains a cyclopentylthio groupAlters reactivity and binding properties compared to the target compound

These comparisons highlight how slight modifications in structure can lead to significant variations in biological activity.

Anticancer Activity

In related studies, derivatives containing similar structural motifs have shown promising anticancer activities. For instance, compounds derived from pyrrolidine rings have demonstrated efficacy against various cancer cell lines by inducing apoptosis and altering mitochondrial functions .

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